2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide
Overview
Description
2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiophene derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide can be achieved through various synthetic routes. . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Comparison with Similar Compounds
2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share similar thiophene-based structures but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-3-1-2-6(4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMAPVYSBTVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=C2C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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